7-(3-METHOXYPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
2-Mercapto-7-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a tetrahydrofuranylmethyl group
Preparation Methods
The synthesis of 7-(3-METHOXYPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrido[2,3-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. Commonly used reagents include ammonia or primary amines, which react with suitable diketones or ketoesters under acidic or basic conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. This step often requires the use of strong bases or catalysts to facilitate the reaction.
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyrido[2,3-d]pyrimidine core.
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Incorporation of the Tetrahydrofuranylmethyl Group: : This step involves the reaction of the pyrido[2,3-d]pyrimidine derivative with a tetrahydrofuranyl halide or alcohol under appropriate conditions.
Chemical Reactions Analysis
2-Mercapto-7-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
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Oxidation: : The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
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Condensation: : The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
2-Mercapto-7-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
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Medicine: : The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with multiple pathways, leading to a range of biological effects.
Comparison with Similar Compounds
2-Mercapto-7-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
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2-Mercapto-7-phenyl-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: : This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
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2-Mercapto-7-(3-methoxyphenyl)-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: : This compound has a methyl group instead of the tetrahydrofuranylmethyl group, which may influence its solubility and interaction with biological targets.
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2-Mercapto-7-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: : This compound has a methyl group instead of the trifluoromethyl group, which may alter its chemical stability and biological properties.
The unique combination of functional groups in 7-(3-METHOXYPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-12-5-2-4-11(8-12)15-9-14(20(21,22)23)16-17(24-15)26(19(30)25-18(16)27)10-13-6-3-7-29-13/h2,4-5,8-9,13H,3,6-7,10H2,1H3,(H,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSYEBCWUMWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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